molecular formula C19H24F3N5 B12230754 N-{[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine

N-{[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B12230754
M. Wt: 379.4 g/mol
InChI Key: HIVHPYFWESXQSI-UHFFFAOYSA-N
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Description

N-{[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a combination of pyrimidine, piperidine, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting with the preparation of the individual ring systems. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines. The piperidine ring is often prepared via hydrogenation of pyridine derivatives. The final step involves coupling these rings under specific conditions, such as using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-{[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-{[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets N-{[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H24F3N5

Molecular Weight

379.4 g/mol

IUPAC Name

N-[[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C19H24F3N5/c1-13-14(2)24-12-25-18(13)27-8-5-15(6-9-27)11-26(3)17-10-16(4-7-23-17)19(20,21)22/h4,7,10,12,15H,5-6,8-9,11H2,1-3H3

InChI Key

HIVHPYFWESXQSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1N2CCC(CC2)CN(C)C3=NC=CC(=C3)C(F)(F)F)C

Origin of Product

United States

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